
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclopentanone ring
Métodos De Preparación
The synthesis of 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and fused ring systems.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one involves its interaction with various molecular targets, depending on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets involved depend on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one include other ethoxymethylene derivatives and cyclopentanone derivatives These compounds share structural similarities but may differ in their reactivity and applications For example, 4-ethoxymethylene-2-phenyloxazolin-5-one is another ethoxymethylene derivative with distinct properties and uses
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(5E)-5-(ethoxymethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-4-12-7-8-5-6-10(2,3)9(8)11/h7H,4-6H2,1-3H3/b8-7+ |
Clave InChI |
HLHHVTMZJKLAEM-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/1\CCC(C1=O)(C)C |
SMILES canónico |
CCOC=C1CCC(C1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


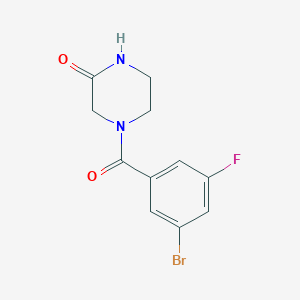

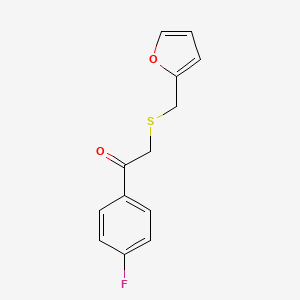
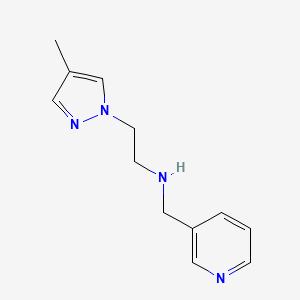
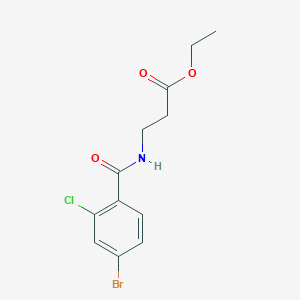
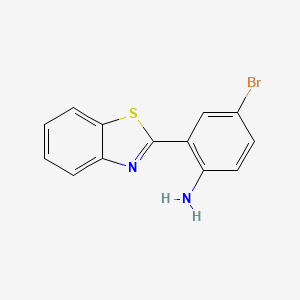
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)



![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)



